5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a methylthiophenyl group, and a sulfonylamino group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling with aryl bromides, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reactant in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic Acid: Used as a reactant in the synthesis of Sildenafil Citrate.
2-Acetyl-5-methylthiophene: Undergoes similar reactions and is used in the synthesis of various organic compounds.
Uniqueness
5-Ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-3-20-10-5-6-12(11(8-10)14(16)17)15-22(18,19)13-7-4-9(2)21-13/h4-8,15H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDFFTVOCHNOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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